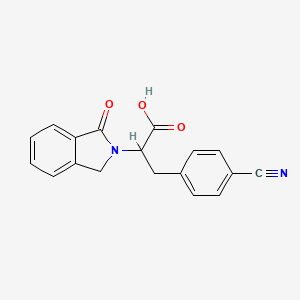
3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, commonly referred to as 4-CN-Isoindole, is a synthetic compound with a wide range of applications in scientific research. It is a versatile and highly reactive compound that has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. 4-CN-Isoindole is an important building block for the synthesis of various compounds, and has been used to synthesize a wide range of molecules, including drugs, pesticides, and other organic compounds.
Wirkmechanismus
4-CN-Isoindole is highly reactive and can be used as a starting material for the synthesis of various compounds. It has been shown to react with a variety of compounds, including amines, alcohols, and carboxylic acids, to form a variety of products. The reaction of 4-CN-Isoindole with amines results in the formation of amides, while the reaction with alcohols results in the formation of ethers. The reaction of 4-CN-Isoindole with carboxylic acids results in the formation of esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CN-Isoindole have not been extensively studied. However, it has been shown to have some biological activity, and has been used in the synthesis of various drugs and other compounds. 4-CN-Isoindole has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various fungal and bacterial infections. Additionally, 4-CN-Isoindole has been shown to have anti-inflammatory and analgesic activity, and has been used in the treatment of various inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-CN-Isoindole is a highly reactive compound and is relatively easy to synthesize. It is a versatile compound and can be used in a variety of laboratory experiments. However, it is important to note that 4-CN-Isoindole is toxic and should be handled with care. Additionally, it is important to note that 4-CN-Isoindole is a volatile compound and should be stored in a cool, dry place.
Zukünftige Richtungen
The potential future directions for 4-CN-Isoindole are numerous. It has been used in the synthesis of various drugs, pesticides, and other organic compounds, and could be used to synthesize new compounds with potential therapeutic applications. Additionally, 4-CN-Isoindole could be used to synthesize various polymeric materials, such as polyurethanes and polyesters, which could have a variety of applications. Finally, 4-CN-Isoindole could be used in the synthesis of various heterocyclic compounds, which could have a variety of applications in the pharmaceutical and chemical industries.
Synthesemethoden
4-CN-Isoindole can be synthesized using a variety of methods, including the condensation of 4-cyanophenol with 1-oxo-1,3-dihydro-2H-isoindole. This reaction is carried out in an aqueous medium at a temperature of around 100°C, and yields 4-CN-Isoindole in a yield of about 90%. Other methods for the synthesis of 4-CN-Isoindole include the reaction of 4-cyanophenol with 1,3-dihydro-2H-isoindole-2-carboxylic acid, and the reaction of 4-cyanophenol with 1-oxo-1,3-dihydro-2H-isoindole-2-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
4-CN-Isoindole has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of complex polymers, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, 4-CN-Isoindole has been used in the synthesis of various polymeric materials, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-10-13-7-5-12(6-8-13)9-16(18(22)23)20-11-14-3-1-2-4-15(14)17(20)21/h1-8,16H,9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNFQVOLAQTFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2906790.png)
![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2906792.png)
![N-(3-chloro-4-fluorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2906793.png)
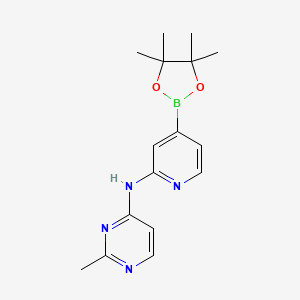

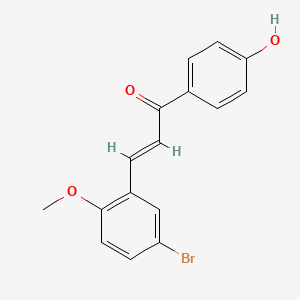
![6-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2906799.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2906800.png)
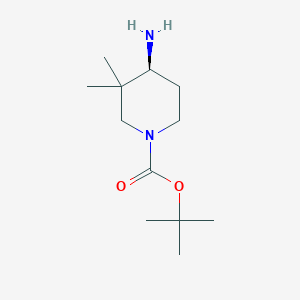
![2-Naphthalen-2-yloxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2906807.png)
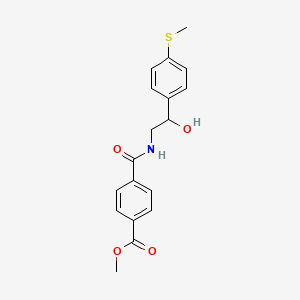
![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)
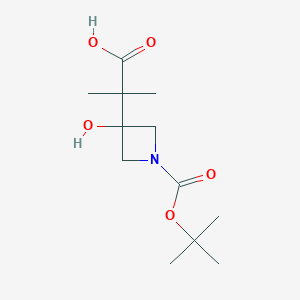
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2906811.png)